molecular formula C14H18N2O4 B055762 4-Amino-1-Cbz-piperidine-4-carboxylic acid CAS No. 115655-41-9

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Cat. No. B055762
M. Wt: 278.3 g/mol
InChI Key: IGBNRWWMKJGMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a compound of interest in synthetic organic chemistry and pharmaceutical research. It serves as a building block in the synthesis of various pharmaceuticals and research compounds. The "Cbz" in its name refers to the carboxybenzyl protection group, which is commonly used to protect amine functionalities during synthetic procedures.

Synthesis Analysis

The synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives can involve multiple steps, starting from basic amino acids like L-aspartic acid or alanine. For example, asymmetric syntheses of related piperidinecarboxylic acid derivatives have been described, utilizing starting materials such as L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, leading to the production of N-Boc and N-Cbz protected analogues with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related piperidinecarboxylic acids has been studied using X-ray crystallography and computational methods. These studies reveal that the piperidine ring commonly adopts a chair conformation, with functional groups such as the carboxylate positioned equatorially to minimize steric hindrance. For example, the structure of zwitterionic 4-piperidinecarboxylic acid monohydrate has been detailed, showcasing the hydrogen bonding and three-dimensional assembly characteristic of such compounds (Delgado et al., 2001).

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Protein Kinase B (PKB or Akt) Inhibitors

    • Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival .
    • Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
    • The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
  • Synthesis of Various Compounds

    • 4-Aminopiperidine is used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
  • Antibiotic Nitroxoline Derivatives for Cathepsin B Inhibition

    • Cathepsin B is a protease enzyme involved in protein degradation and has been implicated in several diseases, including cancer .
    • Piperidine derivatives have been used in the synthesis of antibiotic nitroxoline derivatives, which have shown potential as inhibitors of cathepsin B .
  • Sphingosine-1-Phosphate Receptor Agonists

    • Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a variety of physiological and pathophysiological processes .
    • Piperidine derivatives have been used in the synthesis of S1P receptor agonists, which have potential therapeutic applications in autoimmune diseases, cancer, and other conditions .
  • RhoA Inhibitors for Cardiovascular Disease Therapy

    • RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers .
    • Piperidine derivatives have been used in the synthesis of RhoA inhibitors, which have potential therapeutic applications in cardiovascular diseases .
  • Cdk5/p25 Kinase Inhibitors

    • Cdk5/p25 is a complex formed from the protein Cdk5 and the p25 protein, which is a cleavage product of p35 .
    • This complex has been implicated in several neurodegenerative diseases, including Alzheimer’s disease .
    • Piperidine derivatives have been used in the synthesis of Cdk5/p25 kinase inhibitors, which could potentially be used in the treatment of these diseases .
  • Antimalarials

    • Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
    • Piperidine derivatives have been used in the synthesis of antimalarial drugs .
  • Selective Cyclin-dependent Kinase 4/6 Inhibitors

    • Cyclin-dependent kinases 4 and 6 (CDK4/6) are proteins that play a key role in regulating the cell cycle .
    • Dysregulation of CDK4/6 is a common feature in many types of cancer .
    • Piperidine derivatives have been used in the synthesis of selective CDK4/6 inhibitors, which could potentially be used in cancer therapy .

Safety And Hazards

The compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The hazard statements for the compound include H226 - H314 . The precautionary statements include P210 - P233 - P240 - P280 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNRWWMKJGMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561423
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-Cbz-piperidine-4-carboxylic acid

CAS RN

115655-41-9
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115655-41-9
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Synthesis routes and methods

Procedure details

4-amino-4-carboxy-piperidine hydrobromide ([P. Jacobsen, K. Schaumburg, P. Krogsgaard-Larsen, Acta. Chem. Scandinavica B34, 319-326 (1980)]; 2.25 g, 10 mmoles) was dissolved in a solution of 18 ml potassium dihydrogen phosphate buffer (0.05 Molar potassium dihydrogen phosphate in 1N aqueous sodium hydroxide) and 6 ml of water. The solution was chilled with an ice-bath over an hour period during which solutions of carbobenzyloxy chloride (1.57 ml, 11 mmoles) in 3.0 ml of toluene and aqueous 1N sodium hydroxide were simultaneously added dropwise so as to maintain a pH of 7.0. The mixture was then stirred for one hour at 5° C., and for four additional hours at ambient temperature. The precipitate formed during the reaction was filtered and the filter cake washed with 3 (30 ml) portions of diethyl ether. The amorphous colorless solid was dried in vacuo affording 1.4 g of the title compound (50% yield). 1Hnmr (60 mHz; CF 3 CO2D) delta 2.0-2.7 (4H, broad m), 3.5-4.5 (4H, broad m), 5.28 (2H, s), 7.4 (5H, s).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
50%

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